4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. One common approach starts with the preparation of naphthalene derivatives, followed by the introduction of sulfur and nitrogen atoms through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. For instance, the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15 °C) has been reported in similar synthetic processes .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazine hydrate or phenyl hydrazine can yield pyrazole derivatives, while reactions with carbon disulfide or thiourea can produce thiazolidine derivatives .
Scientific Research Applications
4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[77002,6
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigation of its biological activity and potential as a pharmacological agent.
Medicine: Exploration of its therapeutic properties, particularly in the development of anticancer agents.
Industry: Use in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism by which 4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects. Detailed studies on its molecular targets and pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene-based structures.
Thiazolidine derivatives: Compounds containing sulfur and nitrogen atoms in a cyclic framework.
Pyrazole derivatives: Compounds with nitrogen-containing heterocycles.
Properties
IUPAC Name |
4-naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4S/c1-2-8-14-13(6-1)7-5-10-15(14)19-23-20-18-16-9-3-4-11-17(16)26-21(18)22-12-25(20)24-19/h1-2,5-8,10,12H,3-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQZGKRHHPMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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